Synthetic Efficiency: Quantitative Yield of 2-Nitrophenyl 3-Methylbenzoate vs. Multi-Step Routes for 4-Methyl and Unsubstituted Comparators
Under adapted Vilsmeier conditions, 2-nitrophenyl 3-methylbenzoate is obtained in quantitative yield in a single synthetic step [1]. In contrast, literature syntheses of the unsubstituted 2-nitrophenyl benzoate (CAS 1523-12-2) and the 4-methyl analog (CAS 36718-35-1) typically involve multi-step procedures or afford lower isolated yields—for instance, a reported route for 2-nitrophenyl benzoate using pyridine at ambient temperature proceeds over 4 hours with unspecified but non-quantitative yield, while alternative EDC/DMAP-mediated routes for related nitrobenzoates span 54–93% [2]. The meta-substituted compound's superior synthetic accessibility directly reduces procurement cost and lead time for scale-up applications.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | Quantitative yield (one-step) |
| Comparator Or Baseline | 2-Nitrophenyl benzoate: non-quantitative (54–93% reported for similar EDC/DMAP routes); 2-Nitrophenyl 4-methylbenzoate: no quantitative route reported in open literature |
| Quantified Difference | Quantitative vs. variable moderate yields |
| Conditions | Adapted Vilsmeier conditions for target; EDC·HCl/DMAP/CHCl₃, 75 °C for comparator route |
Why This Matters
Quantitative synthetic yield reduces raw material waste and purification burden, directly lowering cost-per-gram and enabling reliable process scale-up.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of 2-nitrophenyl 3-methylbenzoate in quantitative yield using adapted Vilsmeier conditions. Molbank, 2023(2), M1654. View Source
- [2] Synthetic pathways. (2020). Nature. EDC·HCl, DMAP, CHCl₃, 75 °C, 54–93% yield for related nitrobenzoates. View Source
